6-(Trifluoromethyl)pyridine-3,4-diamine
Overview
Description
6-(Trifluoromethyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C6H6F3N3. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which also contains two amine groups at the 3 and 4 positions.
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) groups have been observed to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides
Mode of Action
The presence of fluorine and pyridine structure in TFMP derivatives, including this compound, is known to enhance their pest control properties . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Trifluoromethyl)pyridine-3,4-diamine . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)pyridine-3,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The trifluoromethyl group in this compound is known to enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites, thereby influencing the rate of biochemical reactions . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions, but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been shown to affect cellular function, potentially leading to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Another approach involves the use of trichloromethyl-pyridine as a starting material, which undergoes an exchange reaction between chlorine and fluorine atoms .
Industrial Production Methods: Industrial production of this compound often relies on vapor-phase reactions and other scalable chemical processes. The specific conditions, such as temperature and pressure, are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with oxygen-containing functional groups, while reduction can produce various amine derivatives .
Scientific Research Applications
6-(Trifluoromethyl)pyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop-protection products.
Flonicamid: Contains a 4-trifluoromethyl-pyridine structure and is used as an insecticide.
Sulfoxaflor: Another insecticide based on the 6-(trifluoromethyl)pyridine structure.
Uniqueness: 6-(Trifluoromethyl)pyridine-3,4-diamine is unique due to the presence of two amine groups on the pyridine ring, which can significantly alter its chemical reactivity and biological activity compared to other trifluoromethyl-pyridine derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYMLNXDEYTMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625276 | |
Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438564-37-5 | |
Record name | 6-(Trifluoromethyl)-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438564-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)pyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)pyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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